molecular formula C8H7N3O B2471959 N-(3-Cyanopyridin-4-yl)acetamide CAS No. 1856886-08-2

N-(3-Cyanopyridin-4-yl)acetamide

Cat. No.: B2471959
CAS No.: 1856886-08-2
M. Wt: 161.164
InChI Key: YIFROHBMHNQCAN-UHFFFAOYSA-N
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Description

N-(3-Cyanopyridin-4-yl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is characterized by the presence of a cyanopyridine moiety attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanopyridin-4-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanopyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(3-Cyanopyridin-4-yl)acetamide involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.

Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-10-5-7(8)4-9/h2-3,5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFROHBMHNQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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